molecular formula C9H11NO4 B14242055 N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide CAS No. 256505-72-3

N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide

Cat. No.: B14242055
CAS No.: 256505-72-3
M. Wt: 197.19 g/mol
InChI Key: WBKGXMRHDRNWRS-UHFFFAOYSA-N
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Description

N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide is an organic compound characterized by the presence of hydroxyl and formamide functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide typically involves the reaction of 4-hydroxy-3,5-bis(hydroxymethyl)benzaldehyde with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and formamide groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Hydroxy-3,5-dimethylphenyl]formamide
  • N-[4-Hydroxy-3,5-di(hydroxymethyl)phenyl]acetamide

Uniqueness

N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide is unique due to the presence of both hydroxyl and formamide groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

CAS No.

256505-72-3

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

N-[4-hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide

InChI

InChI=1S/C9H11NO4/c11-3-6-1-8(10-5-13)2-7(4-12)9(6)14/h1-2,5,11-12,14H,3-4H2,(H,10,13)

InChI Key

WBKGXMRHDRNWRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)O)CO)NC=O

Origin of Product

United States

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